molecular formula C21H20N2O4 B251833 N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

货号 B251833
分子量: 364.4 g/mol
InChI 键: SVRKUMUNVWPPJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

作用机制

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell migration.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to effectively inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. In addition, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

One advantage of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is its potent and selective inhibition of BTK, which allows for the investigation of B-cell signaling pathways and the development of new anti-cancer agents. However, one limitation of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its irreversible binding to BTK, which may limit its use in clinical settings.

未来方向

There are several future directions for the development of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide and other BTK inhibitors. One direction is the investigation of combination therapies, such as the combination of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide with other anti-cancer agents, to enhance its activity and overcome potential resistance mechanisms. Another direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, and the development of BTK inhibitors for these indications. Finally, the development of more selective BTK inhibitors, which may have fewer off-target effects and a better safety profile, is another future direction for the field.

合成方法

The synthesis of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 4-methylphenol with acetic anhydride to form 4-acetoxytoluene, followed by the reaction of 4-acetoxytoluene with 4-aminobenzoic acid to form 4-(4-acetoxyphenylamino)benzoic acid. The intermediate is then reacted with 2-methyl-4-nitrophenol to form 4-{[(4-methylphenoxy)acetyl]amino}-2-nitrobenzoic acid, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with furfurylamine to form N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

科学研究应用

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation and survival. N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

属性

分子式

C21H20N2O4

分子量

364.4 g/mol

IUPAC 名称

N-[2-methyl-4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14-5-8-17(9-6-14)27-13-20(24)22-16-7-10-18(15(2)12-16)23-21(25)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

InChI 键

SVRKUMUNVWPPJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

规范 SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。